REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.C([O-])([O-])=O.[K+].[K+].[CH2:19]([O:21][C:22](=[O:25])[CH2:23][SH:24])[CH3:20].O>CN(C=O)C>[CH2:19]([O:21][C:22]([C:23]1[S:24][C:2]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=2[CH:4]=1)=[O:25])[CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
31.01 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
STIRRING
|
Details
|
stir at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with 600 μL of water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |